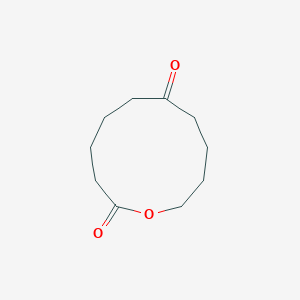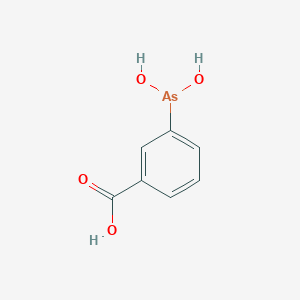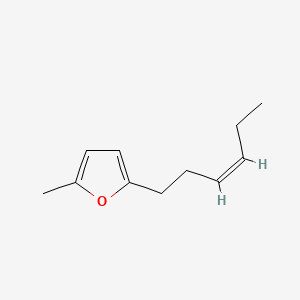
(Z)-2-(3-Hexenyl)-5-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(3-Hexenyl)-5-methylfuran is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a (Z)-2-(3-hexenyl) group and a methyl group at the 5-position. This compound is known for its distinct aroma and is often found in various natural products, including essential oils and plant extracts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-Hexenyl)-5-methylfuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hexen-1-ol and 2,5-dimethylfuran.
Reaction Conditions: The key step involves the formation of the (Z)-2-(3-hexenyl) group through a coupling reaction. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, under mild conditions.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. Industrial production may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-Hexenyl)-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes, carboxylic acids, and ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
(Z)-2-(3-Hexenyl)-5-methylfuran has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the flavor and fragrance industry due to its distinct aroma and is also investigated for its potential use in agricultural applications as a natural pesticide.
Mechanism of Action
The mechanism of action of (Z)-2-(3-Hexenyl)-5-methylfuran involves its interaction with specific molecular targets and pathways. In biological systems, it may act by:
Binding to Receptors: The compound can bind to specific receptors on cell membranes, triggering a cascade of biochemical events.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Gene Expression: The compound can influence gene expression, leading to changes in protein synthesis and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-Hexenyl acetate: Known for its green, leafy aroma and used in flavor and fragrance applications.
(Z)-3-Hexenol: A volatile compound with a fresh, grassy scent, commonly found in essential oils.
Benzaldehyde: An aromatic aldehyde with a characteristic almond-like odor, used in various industrial applications.
Uniqueness
(Z)-2-(3-Hexenyl)-5-methylfuran is unique due to its specific structural features and distinct aroma profile Its combination of a furan ring with a (Z)-2-(3-hexenyl) group and a methyl group at the 5-position sets it apart from other similar compounds
Properties
CAS No. |
4868-20-6 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-[(Z)-hex-3-enyl]-5-methylfuran |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h4-5,8-9H,3,6-7H2,1-2H3/b5-4- |
InChI Key |
YCLNYBGZRIUBQT-PLNGDYQASA-N |
Isomeric SMILES |
CC/C=C\CCC1=CC=C(O1)C |
Canonical SMILES |
CCC=CCCC1=CC=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


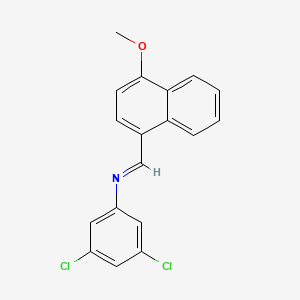
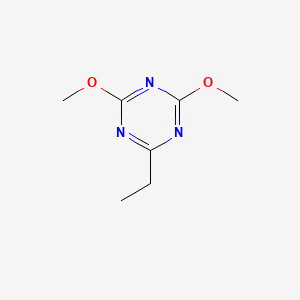
![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)

![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)



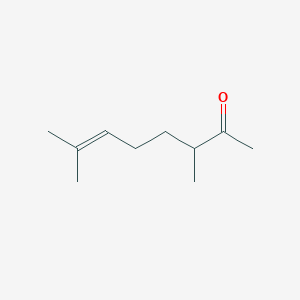
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)

